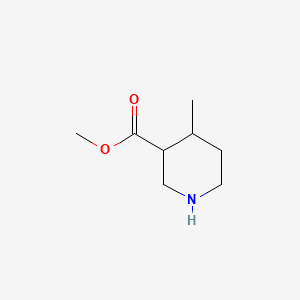

Methyl 4-methylpiperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-methylpiperidine-3-carboxylate” is a compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives, including “Methyl 4-methylpiperidine-3-carboxylate”, has been a topic of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . There have been numerous reviews concerning specific methods of piperidine synthesis .

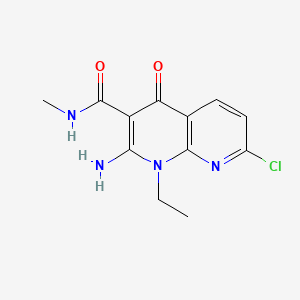

Molecular Structure Analysis

The molecular structure of “Methyl 4-methylpiperidine-3-carboxylate” can be represented by the InChI code: 1S/C8H15NO2.ClH/c1-6-3-4-9-5-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H . This indicates the presence of a piperidine ring with a methyl group at the 4th position and a carboxylate group at the 3rd position .

Physical And Chemical Properties Analysis

“Methyl 4-methylpiperidine-3-carboxylate” has a molecular weight of 193.67 . It is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Inhibitors

Chen Xin-zhi (2011) demonstrated the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in creating the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This method highlighted the importance of Methyl 4-methylpiperidine-3-carboxylate derivatives in synthesizing compounds with significant pharmacological properties (Chen Xin-zhi, 2011).

Asymmetric Synthesis

Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts. This research underscores the role of Methyl 4-methylpiperidine-3-carboxylate derivatives in facilitating asymmetric synthesis, leading to biologically active compounds with chiral backbones (Wang, Zhao, Xue, & Chen, 2018).

Nucleophilic Substitution Reactions

Takács et al. (2014) utilized alkoxycarbonylpiperidines, similar to Methyl 4-methylpiperidine-3-carboxylate, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This study highlighted the compound's utility in complex synthesis processes, contributing to the development of carboxamides and ketocarboxamides with potential pharmacological activities (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Antimicrobial Activity

Nagashree et al. (2013) synthesized methyl-2-aminopyridine-4-carboxylate derivatives to evaluate their antimicrobial activity. This research provides insight into how derivatives of Methyl 4-methylpiperidine-3-carboxylate can be modified to enhance their biological activities, offering potential for the development of new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Chemical Equilibrium and Speciation Studies

McGregor et al. (2018) used quantitative nuclear magnetic resonance (NMR) spectroscopy to investigate the speciation in systems involving 2-methylpiperidine and CO2, leading to the formation of carbamates. This study contributes to understanding the chemical behavior and applications of Methyl 4-methylpiperidine-3-carboxylate derivatives in capturing CO2, with potential implications for environmental chemistry and technology (McGregor, Al-Abdul-Wahid, Robertson, Cox, & Tremaine, 2018).

Safety and Hazards

Zukünftige Richtungen

The future directions for “Methyl 4-methylpiperidine-3-carboxylate” and other piperidine derivatives are likely to involve further exploration of their synthesis and pharmacological applications . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

methyl 4-methylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFGBNZYUWVFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpiperidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)